8(S),15(S)-DiHETE (Z, E, Z, E)

Description

Classification and Nomenclature of 8(S),15(S)-DiHETE (Z, E, Z, E)

As a Dihydroxyeicosatetraenoic Acid (DiHETE)

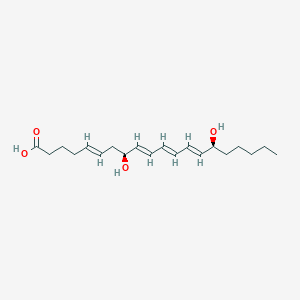

8(S),15(S)-DiHETE (Z, E, Z, E) is a member of the dihydroxyeicosatetraenoic acid (DiHETE) family. nih.gov This classification signifies that it is a derivative of eicosatetraenoic acid, a twenty-carbon fatty acid with four double bonds, which has been modified to include two hydroxyl (-OH) groups. The "8(S)" and "15(S)" in its name specify the stereochemistry of the hydroxyl groups at the 8th and 15th carbon positions, indicating their specific spatial orientation. The "(Z, E, Z, E)" notation describes the geometry of the four double bonds along the carbon chain.

As an Oxylipin and Oxygenated Lipid Derivative

Broader in scope, 8(S),15(S)-DiHETE (Z, E, Z, E) is classified as an oxylipin. lcms.cz Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. lcms.cz This process can be either enzymatic, involving enzymes like lipoxygenases (LOX) and cytochrome P450 (CYP), or non-enzymatic. lcms.cz The formation of DiHETEs, including the 8(S),15(S) isomer, is a result of such oxygenation pathways, highlighting their role as oxygenated lipid derivatives.

Relationship within the Eicosanoid Family

8(S),15(S)-DiHETE (Z, E, Z, E) is also an eicosanoid, a large family of signaling molecules derived from twenty-carbon fatty acids, primarily arachidonic acid. nih.gov Eicosanoids play pivotal roles in inflammatory responses and other physiological processes. Specifically, 8(S),15(S)-DiHETE is functionally related to arachidonic acid, as it is a downstream metabolite. nih.gov The biosynthesis of this compound involves the action of lipoxygenase enzymes on arachidonic acid, placing it within the lipoxygenase pathway of eicosanoid metabolism. caymanchem.comwikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5E,8S,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6+,14-9+,15-10+/t18-,19+/m0/s1 |

InChI Key |

NNPWRKSGORGTIM-YRAAGGQXSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

General Academic and Research Significance of 8 S ,15 S Dihete Z, E, Z, E

Precursor Substrates for 8(S),15(S)-DiHETE (Z, E, Z, E) Formation

The synthesis of 8(S),15(S)-DiHETE is initiated from the polyunsaturated fatty acid, arachidonic acid, and proceeds through key hydroxylated intermediates.

Arachidonic acid (AA) is a 20-carbon polyunsaturated omega-6 fatty acid that serves as the fundamental building block for a vast number of eicosanoids, including prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). nih.govmdpi.com In the context of 8(S),15(S)-DiHETE synthesis, arachidonic acid is the initial substrate upon which a series of oxygenation reactions are carried out by specific enzymes. nih.govmdpi.com The metabolism of arachidonic acid can be initiated by various enzymes, including lipoxygenases, which play a central role in the formation of DiHETEs. mdpi.com

A crucial intermediate in the formation of 8(S),15(S)-DiHETE is 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). caymanchem.com This monohydroxylated fatty acid is itself a product of arachidonic acid metabolism, primarily through the action of 15-lipoxygenase. wikipedia.org 15(S)-HETE can then serve as a substrate for further enzymatic oxidation to yield various dihydroxy products, including 8(S),15(S)-DiHETE. caymanchem.com The conversion of 15(S)-HETE to 8(S),15(S)-DiHETE involves the introduction of a second hydroxyl group at the C-8 position.

The direct precursor to 15(S)-HETE is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE). wikipedia.org This hydroperoxy fatty acid is the initial product of the 15-lipoxygenase-1 catalyzed oxygenation of arachidonic acid. nih.gov 15(S)-HPETE is a highly reactive and short-lived intermediate that is rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the more stable 15(S)-HETE. wikipedia.org 15(S)-HPETE can also be dehydrated to form 14,15-leukotriene A4 (14,15-LTA4), an unstable epoxide that can be further metabolized to various dihydroxy products, including 8,15-DiHETEs. nih.govpnas.org

Enzymatic Mechanisms in 8(S),15(S)-DiHETE (Z, E, Z, E) Synthesis

The conversion of arachidonic acid and its intermediates into 8(S),15(S)-DiHETE is catalyzed by a specific set of enzymes, primarily from the lipoxygenase family.

The biosynthesis of 8(S),15(S)-DiHETE necessitates the sequential or concerted action of two distinct lipoxygenases: an 8-lipoxygenase (8-LOX) and a 15-lipoxygenase (15-LOX). nih.govpnas.org The pathway can proceed in two ways. In one route, 15-lipoxygenase first converts arachidonic acid to 15(S)-HPETE, which is then reduced to 15(S)-HETE. Subsequently, an 8-lipoxygenase acts on 15(S)-HETE to introduce a hydroxyl group at the C-8 position, forming 8(S),15(S)-DiHETE. Alternatively, an 8-lipoxygenase could potentially act first, followed by a 15-lipoxygenase. The formation of 8,15-diHETE molecules suggests a prior attack at the C-10 position of 15-HPETE by an enzyme with mechanistic features similar to a 12-lipoxygenase, leading to the formation of the unstable epoxide 14,15-LTA4, which is then hydrolyzed to 8,15-diHETEs. ahajournals.org

The Intricate Biosynthesis of 8(S),15(S)-DiHETE (Z, E, Z, E)

The compound 8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid, denoted as 8(S),15(S)-DiHETE (Z, E, Z, E), is a dihydroxy fatty acid derived from arachidonic acid. Its creation within the body involves a series of complex enzymatic reactions, primarily orchestrated by lipoxygenase enzymes. The specific stereochemistry and geometry of this molecule are crucial to its biological context, and its production is localized to specific cell types and tissues involved in inflammatory and immune responses.

Formation via Unstable Epoxide Intermediates

The biosynthesis of 8,15-DiHETE isomers often proceeds through the formation of an unstable epoxide intermediate known as 14,15-leukotriene A4 (14,15-LTA4). This pathway is analogous to the formation of other leukotrienes. The synthesis is initiated by the action of a 15-lipoxygenase (15-LO) enzyme on arachidonic acid, which introduces a hydroperoxy group at the 15th carbon, forming 15-hydroperoxyeicosatetraenoic acid (15-HPETE).

Subsequent enzymatic activity, potentially by an enzyme with 12-lipoxygenase-like characteristics, can then convert 15-HPETE into the unstable epoxide 14,15-LTA4. nih.govahajournals.org This epoxide is highly reactive and can be hydrolyzed, either enzymatically or non-enzymatically, to form various dihydroxy products, including different isomers of 8,15-DiHETE. nih.govahajournals.orgnih.gov The formation of 8,15-diHETE molecules from 15-HPETE suggests the prior formation of this unstable 14,15-LTA4 intermediate. nih.govahajournals.org

Cellular and Tissue Contexts of Biosynthesis

The production of 8(S),15(S)-DiHETE is not ubiquitous throughout the body but is instead concentrated in specific cells and tissues, highlighting its specialized roles.

Production by Human Eosinophils and Mast Cells

Human eosinophils are a significant source of 15-lipoxygenase-1 (15-LO-1) and are known to produce various 15-LO pathway metabolites. nih.govpnas.orgnih.gov When incubated with arachidonic acid, eosinophils generate 8,15-DiHETE isomers. nih.gov This synthesis is part of a broader capacity of eosinophils to produce a range of bioactive lipids involved in inflammatory responses. metabolomics.semdpi.com Similarly, certain subsets of human mast cells also express 15-LO-1 and can contribute to the production of these metabolites. nih.govpnas.org

Synthesis in Human Umbilical Vein Endothelial Cells

Cultured human umbilical vein endothelial cells (HUVECs) have been shown to synthesize 15-HETE from arachidonic acid. nih.govahajournals.org Furthermore, when these cells are incubated with the 15-HETE precursor, 15-HPETE, they produce four distinct 8,15-diHETE isomers. nih.govahajournals.org This indicates that endothelial cells possess both a 15-lipoxygenase and the necessary enzymatic machinery to form the 14,15-LTA4 intermediate, leading to the generation of 8,15-diHETEs. nih.govahajournals.org

Formation in Human Polymorphonuclear Leukocytes (PMN)

Human polymorphonuclear leukocytes (PMNs), particularly neutrophils, can produce 5(S),15(S)-diHETE. nih.gov The biosynthesis in these cells can involve the sequential action of 5-lipoxygenase and 15-lipoxygenase. researchgate.net Studies have shown that PMNs from individuals with asthma can produce detectable amounts of 5(S),15(S)-diHETE from endogenous arachidonic acid. nih.gov

Biosynthesis in Human Airway Epithelial Cells and Other Tissues

Epithelial cells isolated from human tracheas predominantly generate 15-lipoxygenase products from arachidonic acid. nih.govpnas.org These products include 15-HETE and four isomers of 8,15-dihydroxyicosatetraenoic acid. nih.govpnas.org This capacity of airway epithelial cells to produce these metabolites suggests their potential role in modulating airway function. nih.govnih.gov Additionally, the formation of 8,15-dihydroxy eicosatetraenoic acid has been observed in fish gills through the sequential action of 15- and 12-lipoxygenases. nih.govcapes.gov.br

Stereochemical and Geometric Considerations

The biosynthesis of 8(S),15(S)-DiHETE is a highly specific process that results in a defined stereochemical and geometric configuration. The "(S)" designation at positions 8 and 15 indicates the specific spatial arrangement of the hydroxyl groups, while the "(Z, E, Z, E)" notation describes the geometry of the four double bonds in the carbon chain.

The enzymatic reactions catalyzed by lipoxygenases are stereospecific, meaning they produce a specific stereoisomer. For instance, the initial oxygenation of arachidonic acid by 15-lipoxygenase-1 typically yields 15(S)-HPETE. The subsequent steps leading to the formation of the diol also proceed with stereochemical control. The precise stereochemistry of the final 8,15-DiHETE product depends on the specific enzymes and the reaction mechanism involved in its formation. nih.gov Different isomers of 8,15-diHETE can be produced, differing in their hydroxyl configuration and the cis-trans geometry of their double bonds. nih.govahajournals.org

Summary of Cellular Sources and Products

| Cell/Tissue Type | Key Enzyme(s) | Precursor | Primary Products |

| Human Eosinophils | 15-Lipoxygenase-1 (15-LO-1) | Arachidonic Acid | 8,15-DiHETE isomers, 14,15-LTC4 (Eoxin C4) nih.govpnas.orgnih.gov |

| Human Mast Cells | 15-Lipoxygenase-1 (15-LO-1) | Arachidonic Acid | 8,15-DiHETE isomers, Eoxin C4 nih.govpnas.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 15-Lipoxygenase, 12-Lipoxygenase-like enzyme | Arachidonic Acid, 15-HPETE | 15-HETE, four 8,15-diHETE isomers nih.govahajournals.org |

| Human Polymorphonuclear Leukocytes (PMNs) | 5-Lipoxygenase, 15-Lipoxygenase | Arachidonic Acid | 5(S),15(S)-diHETE nih.gov |

| Human Airway Epithelial Cells | 15-Lipoxygenase | Arachidonic Acid | 15-HETE, four 8,15-diHETE isomers nih.govpnas.org |

Stereochemical and Geometric Considerations in 8(S),15(S)-DiHETE (Z, E, Z, E) Biosynthesis

Enzymatic Control of (S,S) Hydroxyl Configuration

The defining (8S, 15S) stereochemistry of the hydroxyl groups in 8(S),15(S)-DiHETE is the direct result of a sequence of highly specific enzymatic oxygenations of arachidonic acid. This process is primarily mediated by enzymes from the lipoxygenase (LOX) family, which are non-heme iron-containing dioxygenases. frontiersin.org These enzymes catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. frontiersin.org

The formation of 8(S),15(S)-DiHETE involves a double oxygenation mechanism, requiring the action of two distinct lipoxygenase activities. The synthesis is initiated from arachidonic acid and proceeds through a hydroperoxy intermediate, 8(S),15(S)-dihydroperoxyeicosatetraenoic acid (8,15-diHpETE), which is subsequently reduced to the stable dihydroxy form by cellular peroxidases. researchgate.net

The key determinants of the (S,S) configuration are the specific LOX enzymes involved:

15-Lipoxygenase (15-LOX): The introduction of the hydroperoxyl group at the C-15 position is catalyzed by a 15-lipoxygenase. Specifically, human 15-LOX-1 and 15-LOX-2 (encoded by the ALOX15 and ALOX15B genes, respectively) convert arachidonic acid to 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE). frontiersin.orgnih.gov This enzyme stereospecifically removes a hydrogen atom from C-13 and facilitates the insertion of oxygen at C-15 on a specific face of the molecule, resulting in the S configuration. researchgate.net

8-Lipoxygenase (8-LOX): The formation of the hydroxyl group at the C-8 position with an S configuration is attributed to an 8-lipoxygenase. While human LOX enzymes are typically classified as 5-LOX, 12-LOX, and 15-LOX, the murine ortholog of human 15-LOX-2 has been shown to function as an 8-LOX, converting arachidonic acid to 8(S)-HETE. nih.gov The formation of 8(S),15(S)-DiHETE can occur when 15(S)-HETE is subjected to further oxidation by a 15-LO enzyme, which in this context exhibits 8-LOX activity on the already oxygenated substrate. caymanchem.comthomassci.com

The biosynthesis can proceed via two primary routes: the oxygenation of arachidonic acid at C-15 followed by oxygenation at C-8, or the reverse order. In either pathway, the strict stereospecificity of the respective LOX enzymes ensures the production of the (S,S) diastereomer. researchgate.netresearchgate.net Studies on the related compound 5(S),15(S)-diHETE confirm that such dual oxygenation pathways involving two different LOX enzymes are a common mechanism for diHETE biosynthesis in human leukocytes. researchgate.netresearchgate.netnih.gov

| Enzyme | Gene (Human) | Substrate | Action | Product Stereochemistry |

|---|---|---|---|---|

| 15-Lipoxygenase-1/2 | ALOX15 / ALOX15B | Arachidonic Acid | Oxygenation at C-15 | 15(S) |

| 8-Lipoxygenase activity (e.g., murine 15-LOX-2 ortholog) | ALOX15B (murine) | Arachidonic Acid | Oxygenation at C-8 | 8(S) |

| Cellular Peroxidases (e.g., Glutathione Peroxidase) | Various | 8(S),15(S)-diHpETE | Reduction of hydroperoxides | Maintains 8(S),15(S) |

Determinants of (Z, E, Z, E) Double Bond Geometry

The specific geometry of the four double bonds in 8(S),15(S)-DiHETE (5Z, 9E, 11Z, 13E) is a direct consequence of the lipoxygenase reaction mechanism acting on the native structure of arachidonic acid. Arachidonic acid, the precursor molecule, contains four cis (or Z) double bonds at positions 5, 8, 11, and 14. nih.gov The enzymatic oxygenation process inherently involves a rearrangement of these bonds.

The term (Z, E, Z, E) refers to the configuration at the double bonds starting from the one closest to the carboxyl group. For 8(S),15(S)-dihydroxy-5,9,11,13-eicosatetraenoic acid, the geometry is:

Δ5: Z (zusammen, German for "together")

Δ9: E (entgegen, German for "opposite")

Δ11: Z

Δ13: E

The transformation from the all-cis configuration of arachidonic acid to the mixed Z/E configuration of the product is explained by the following steps in the LOX catalytic cycle:

Hydrogen Abstraction: The LOX enzyme abstracts a hydrogen atom from a bis-allylic carbon. For example, to form the 15(S)-HpETE intermediate, the hydrogen is removed from C-13.

Radical Delocalization: The resulting carbon-centered radical is stabilized by delocalization over a five-carbon framework, forming a pentadienyl radical system.

Bond Reorganization and Oxygen Insertion: This delocalization leads to a reorganization of the double bonds within the pentadienyl system into a conjugated diene. Molecular oxygen then adds to one end of this radical system (e.g., at C-15). This process converts a pair of cis double bonds into a conjugated system that is typically composed of one cis and one trans (E) double bond.

Biological Activities and Functional Roles of 8 S ,15 S Dihete Z, E, Z, E

Immunomodulatory and Inflammatory Research Perspectives

The influence of 8(S),15(S)-DiHETE on the immune system and inflammatory responses has been a key area of investigation, revealing a complex and sometimes contrasting profile of activities.

Anti-inflammatory Effects of 8(S),15(S)-DiHETE (Z, E, Z, E)

While some eicosanoids are potent pro-inflammatory mediators, research suggests that certain 15-lipoxygenase (15-LO) pathway products may have anti-inflammatory or pro-resolving functions. nih.gov For instance, 15-HETE, a precursor to 8(S),15(S)-DiHETE, can exhibit anti-inflammatory actions by counteracting the effects of leukotriene B4 (LTB4), such as superoxide (B77818) production and neutrophil migration. nih.govcapes.gov.br Furthermore, 15-HETE can serve as a substrate for the biosynthesis of lipoxins, which are key players in the resolution of inflammation. nih.gov The role of 8(S),15(S)-DiHETE itself in anti-inflammatory processes is closely linked to its ability to antagonize the actions of pro-inflammatory eicosanoids. nih.gov

Role in Eosinophil Chemotaxis and Migration

8(S),15(S)-DiHETE has been identified as a potent chemotactic agent for eosinophils. caymanchem.comthomassci.com Studies have shown that it can induce the migration of these immune cells, with an ED50 value of 1.5 µM. caymanchem.comthomassci.com This activity suggests a potential role for 8(S),15(S)-DiHETE in allergic reactions and other inflammatory conditions where eosinophils are prominently involved. It is noteworthy that while it attracts eosinophils, it is not chemotactic for neutrophils. caymanchem.comthomassci.com

Modulation of Neutrophil Responses by 8(S),15(S)-DiHETE (Z, E, Z, E)

In contrast to its effect on eosinophils, 8(S),15(S)-DiHETE does not appear to be a chemoattractant for neutrophils. caymanchem.comthomassci.com This selective action highlights the nuanced roles that different DiHETE isomers play in orchestrating the immune response. While it doesn't directly recruit neutrophils, its influence on the broader inflammatory environment, including its antagonism of pro-inflammatory mediators that do attract neutrophils, suggests an indirect modulatory role. nih.gov

Regulatory Effects on Natural Killer (NK) Cell Activity

Research into the effects of various 15-lipoxygenase metabolites on natural killer (NK) cell function has shown that not all have an inhibitory effect. While (14R,15S)-14,15-dihydroxy-5Z,8Z,10E,12E-icosatetraenoic acid (14,15-DiHETE) was found to inhibit NK cell activity, other related compounds, including 8(S),15(S)-DiHETE, resulted in little to no inhibition of NK function in the studied assays. nih.govnih.gov This suggests a high degree of specificity in the interaction between lipoxygenase products and NK cells.

Investigation of 8(S),15(S)-DiHETE (Z, E, Z, E) in Nociception and Pain Pathways

The involvement of 8(S),15(S)-DiHETE in pain signaling has been explored, particularly its ability to counteract the pain-inducing effects of other eicosanoids.

Antagonistic Activity Against Hyperalgesic Eicosanoids (e.g., 8(R),15(S)-DiHETE, LTB4)

A significant finding in the study of 8(S),15(S)-DiHETE is its ability to antagonize the hyperalgesic (pain-sensitizing) effects of its stereoisomer, 8(R),15(S)-DiHETE, and another potent pro-inflammatory mediator, leukotriene B4 (LTB4). caymanchem.comnih.govthomassci.com In a rat hind paw pain model, 8(S),15(S)-DiHETE was shown to dose-dependently counteract the hyperalgesia induced by 8(R),15(S)-DiHETE. nih.gov This antagonistic action appears to be specific, as it did not suppress hyperalgesia induced by prostaglandin (B15479496) E2. nih.gov This suggests that 8(S),15(S)-DiHETE may function as a receptor-directed antagonist, potentially modulating pain perception by competing with hyperalgesic eicosanoids for their binding sites. nih.gov

Research Findings on the Biological Activities of 8(S),15(S)-DiHETE

| Biological Activity | Effect of 8(S),15(S)-DiHETE (Z, E, Z, E) | Key Findings |

| Immunomodulation | ||

| Anti-inflammatory | Antagonizes pro-inflammatory eicosanoids. nih.gov | Does not suppress prostaglandin E2-induced hyperalgesia. nih.gov |

| Eosinophil Chemotaxis | Potent chemoattractant. caymanchem.comthomassci.com | ED50 value of 1.5 µM. caymanchem.comthomassci.com |

| Neutrophil Response | Not chemotactic for neutrophils. caymanchem.comthomassci.com | Shows selective action on different immune cells. |

| Natural Killer (NK) Cell Activity | Little to no inhibition. nih.govnih.gov | Contrasts with the inhibitory effect of 14,15-DiHETE. nih.govnih.gov |

| Nociception and Pain | ||

| Antagonism of Hyperalgesia | Antagonizes the effects of 8(R),15(S)-DiHETE and LTB4. caymanchem.comnih.govthomassci.com | Acts as a potential receptor-directed antagonist. nih.gov |

Hypoalgesic Effects of 8(S),15(S)-DiHETE (Z, E, Z, E)

Research has identified 8(S),15(S)-DiHETE as a molecule with notable pain-reducing, or hypoalgesic, properties, particularly in the context of inflammation. Studies using a rat hind paw pain model have demonstrated that this compound can produce a dose-dependent hypoalgesic effect, observed as an increase in the pressure required to elicit a pain response (nociceptive threshold). ebi.ac.uk This suggests that 8(S),15(S)-DiHETE may play a role in modulating baseline pain sensitivity.

A key finding is the ability of 8(S),15(S)-DiHETE to act as a stereospecific antagonist to its isomer, 8(R),15(S)-DiHETE, which is a potent hyperalgesic (pain-inducing) agent. caymanchem.comebi.ac.uk When administered together, 8(S),15(S)-DiHETE effectively counteracts the pain-sensitizing effects of 8(R),15(S)-DiHETE in a dose-dependent manner. ebi.ac.uk This antagonistic relationship suggests a receptor-dependent mechanism for these effects. ebi.ac.uk Furthermore, 8(S),15(S)-DiHETE has been shown to antagonize the hyperalgesic activity of Leukotriene B4 (LTB4), another significant inflammatory mediator. caymanchem.comthomassci.com

It is important to note, however, that the analgesic scope of 8(S),15(S)-DiHETE appears to be specific. For instance, it does not suppress hyperalgesia induced by prostaglandin E2 (PGE2), indicating that it acts on distinct pathways from those modulated by cyclooxygenase products. ebi.ac.uk The hypoalgesic effect of 8(S),15(S)-DiHETE is blocked by corticosteroids but not by the cyclooxygenase inhibitor indomethacin, further delineating its mechanism of action. ebi.ac.uk

Table 1: Summary of Hypoalgesic and Antagonistic Effects of 8(S),15(S)-DiHETE in a Rat Pain Model

| Experimental Model | Effect of 8(S),15(S)-DiHETE | Antagonistic Activity | Notes |

| Rat Hind Paw Pressure Nociception | Produces dose-dependent hypoalgesia (increase in pain threshold). ebi.ac.uk | Antagonizes hyperalgesia induced by 8(R),15(S)-DiHETE. caymanchem.comebi.ac.uk | Does not suppress hyperalgesia induced by Prostaglandin E2. ebi.ac.uk |

| Rat Hind Paw Pressure Nociception | No direct data on independent effect. | Antagonizes hyperalgesia induced by Leukotriene B4 (LTB4). caymanchem.comthomassci.com | Suggests interaction with the 15-lipoxygenase pathway of inflammation. |

Cellular Regulation and Growth Control by 8(S),15(S)-DiHETE (Z, E, Z, E)

The role of 8(S),15(S)-DiHETE in fundamental cellular processes such as programmed cell death (apoptosis) and cell proliferation remains an area with limited specific research. While studies have investigated the effects of its precursors and related metabolites, direct evidence concerning the 8(S),15(S) isomer is largely absent from the current scientific literature.

Induction of Apoptosis in Specific Cell Lines

There is a lack of direct published research specifically investigating the ability of 8(S),15(S)-DiHETE to induce apoptosis in any specific cell line. Studies on related compounds offer some context but cannot be directly extrapolated. For example, its precursor, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), has been shown to have anti-apoptotic effects in pulmonary artery smooth muscle cells. nih.govnih.gov Conversely, other studies have demonstrated that 15(S)-HETE can induce apoptosis in non-small cell lung cancer cells. nih.gov These contrasting effects of the precursor highlight the need for specific investigation into the downstream metabolite 8(S),15(S)-DiHETE.

Inhibition of Cell Proliferation in Research Models

Similarly, there is a scarcity of research focused on the direct effects of 8(S),15(S)-DiHETE on cell proliferation. Studies on related arachidonic acid metabolites have yielded varied results. For instance, some research indicates that 8,15-dihydroxy metabolites of arachidonic acid require high concentrations (≥10-100 µM) to inhibit the proliferation of prostate cancer cells. researchgate.net In contrast, the precursor 15-HETE was found to be a mitogen, stimulating proliferation in fetal bovine aortic endothelial cells. nih.gov Given the lack of direct data, the specific role of 8(S),15(S)-DiHETE as a potential inhibitor or promoter of cell proliferation in research models is currently unknown.

Cardiovascular System Research on 8(S),15(S)-DiHETE (Z, E, Z, E)

The influence of 8(S),15(S)-DiHETE on the cardiovascular system is not well-documented in scientific literature. While the broader family of eicosanoids is known to play crucial roles in cardiovascular regulation, specific research on this particular isomer is minimal.

Proposed Role in Blood Pressure Regulation Mechanisms

Currently, there are no specific studies that propose or demonstrate a direct role for 8(S),15(S)-DiHETE in blood pressure regulation mechanisms. Research into the effects of eicosanoids on blood pressure has largely focused on other metabolites. For example, 20-hydroxyeicosatetraenoic acid (20-HETE) is known to be a potent vasoconstrictor and is implicated in the regulation of vascular tone and blood pressure. nih.gov However, such findings related to other HETE and DiHETE molecules cannot be assumed to apply to the 8(S),15(S) isomer. The specific contribution, if any, of 8(S),15(S)-DiHETE to blood pressure control remains to be investigated.

Influence on Vascular Tone in Experimental Systems

There is a lack of direct experimental evidence defining the influence of 8(S),15(S)-DiHETE on vascular tone. While it is known that various lipoxygenase products can affect vascular smooth muscle and endothelial cells, the specific actions of 8(S),15(S)-DiHETE have not been characterized. For context, its precursor 15(S)-HETE has been shown to protect pulmonary artery smooth muscle cells from apoptosis and to inhibit vascular cyclooxygenase, which could indirectly affect vascular tone. nih.govnih.govnih.gov However, without direct studies, the effect of 8(S),15(S)-DiHETE on vasodilation or vasoconstriction in experimental systems remains an open question.

Molecular Mechanisms of Action of 8 S ,15 S Dihete Z, E, Z, E

Receptor-Mediated Signaling and Target Interactions

The biological effects of 8(S),15(S)-DiHETE are initiated through its interaction with specific cellular receptors, leading to a cascade of intracellular signaling events. These interactions are crucial in dictating the compound's physiological and pathophysiological roles.

General Principles of G-Protein Coupled Receptor Interactions by Eicosanoids

Eicosanoids, a class of signaling molecules derived from arachidonic acid, primarily exert their effects by binding to G-protein coupled receptors (GPCRs). wikipedia.orgku.dknih.gov These receptors are integral membrane proteins characterized by seven transmembrane helices. nih.gov The binding of an eicosanoid to its specific GPCR triggers a conformational change in the receptor, which in turn activates associated intracellular G-proteins. nih.govcaymanchem.com

The diversity of eicosanoid actions is a result of the variety of G-proteins that a single receptor can couple to, leading to the activation of different signaling pathways. nih.gov For instance, GPCRs can couple to Gs, Gi, or Gq proteins, which respectively stimulate adenylyl cyclase, inhibit adenylyl cyclase, or activate phospholipase C. caymanchem.com This versatility allows eicosanoids to be involved in a wide array of biological processes, from inflammation and blood pressure regulation to pain perception and cell survival. nih.gov

Eicosanoids are typically short-lived, being rapidly metabolized to inactive products. wikipedia.org Consequently, their signaling is often localized, acting as autocrine or paracrine mediators that affect the cell of origin or nearby cells within a restricted tissue area. wikipedia.org However, in some instances, they can travel through the bloodstream and act as hormones to elicit systemic responses. wikipedia.org

Investigation of OXER1 Receptor Interactions

The OXER1 receptor, also known as the 5-oxo-ETE receptor, is a GPCR that is a prime candidate for mediating the effects of certain eicosanoids. nih.govnih.gov It is highly expressed in inflammatory cells such as eosinophils, neutrophils, and monocytes. nih.govnih.gov The primary ligand for OXER1 is 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for these immune cells. nih.gov

While the direct interaction of 8(S),15(S)-DiHETE with the OXER1 receptor has not been definitively established, the structural similarities between various dihydroxy and oxo-eicosanoids suggest a potential for cross-reactivity or modulation of OXER1 signaling. The stereospecific effects observed with DiHETE isomers, such as the antagonistic action of 8(S),15(S)-DiHETE on the hyperalgesic effects of its 8(R) isomer, strongly suggest a receptor-mediated phenomenon. nih.gov Further research is necessary to elucidate the precise nature of the interaction, if any, between 8(S),15(S)-DiHETE and the OXER1 receptor.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a transcription factor, playing a key role in the regulation of lipid metabolism and energy homeostasis. nih.gov It is predominantly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and brown adipose tissue. nih.gov

Research has demonstrated that 8(S),15(S)-DiHETE is a potent activator of PPARα. researchgate.net In comparative studies, 8(S),15(S)-DiHETE was found to activate PPARα more strongly than its precursor, 8(S)-HETE. researchgate.net While 8(S)-HETE showed significant PPARα activation at a concentration of 1 µM, 8(S),15(S)-DiHETE exhibited even greater potency. researchgate.net This activation of PPARα by 8(S),15(S)-DiHETE suggests its involvement in regulating the expression of genes related to fatty acid oxidation. Other dihydroxy-eicosanoids, such as 14,15-DHET, have also been shown to be potent PPARα activators. nih.gov

| Compound | PPAR Subtype | Relative Agonist Activity | Notes |

|---|---|---|---|

| 8(S)-HETE | PPARα | Significant activation at 1 µM | 8(S),15(S)-diHETE is a stronger PPARα activator than 8S-HETE. |

| 8(S),15(S)-DiHETE | PPARα | Stronger activation than 8(S)-HETE | |

| 8(S)-HETE | PPARδ | Activated at higher concentrations | Both compounds activate PPARδ and PPARγ at higher concentrations. |

| 8(S),15(S)-DiHETE | PPARδ | Activated at higher concentrations | |

| 8(S)-HETE | PPARγ | Activated at higher concentrations | Both compounds activate PPARδ and PPARγ at higher concentrations. |

| 8(S),15(S)-DiHETE | PPARγ | Activated at higher concentrations |

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is another member of the PPAR nuclear receptor family and is a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.gov While PPARα is primarily involved in fatty acid catabolism, PPARγ is more closely associated with lipid storage and glucose metabolism.

Studies have shown that at higher concentrations, 8(S),15(S)-DiHETE can also activate PPARγ. researchgate.net Although its primary and most potent interaction appears to be with PPARα, the ability to activate PPARγ suggests that 8(S),15(S)-DiHETE may have broader effects on metabolic regulation, potentially influencing processes such as adipocyte differentiation and insulin signaling. nih.govresearchgate.net

Interplay with Other Arachidonic Acid Metabolic Pathways

The biological activity of 8(S),15(S)-DiHETE is not only determined by its direct receptor interactions but also by its influence on the complex network of arachidonic acid metabolism.

Modulation of 5-Lipoxygenation of Arachidonic Acid

The biosynthesis of various dihydroxyeicosatetraenoic acids, including 5,15-diHETE, involves the sequential action of different lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net For instance, the formation of 5S,15S-diHETE can occur through the action of 5-LOX and 15-LOX on arachidonic acid. acs.org

Specifically, 5S,15S-diHETE is synthesized from 5(S)-HETE by 15-LOX. caymanchem.com It has been proposed that the biosynthesis of 5S,15S-diHpETE, a precursor to 5S,15S-diHETE, can be initiated by either 5-LOX or 15-LOX. nih.gov Kinetic studies suggest that the initial production of 5S-HETE via 5-LOX is a key step in the subsequent formation of both 5S,12S-diHETE and 5S,15S-diHETE. acs.org

While direct evidence on how 8(S),15(S)-DiHETE modulates the 5-lipoxygenation of arachidonic acid is limited, its structural relationship to other diHETEs and its formation through lipoxygenase pathways suggest potential feedback or competitive inhibition mechanisms. For example, 8(S),15(S)-DiHETE has been shown to antagonize the hyperalgesic activity of LTB4, a product of the 5-lipoxygenase pathway. caymanchem.com This antagonism could be due to competition at a common receptor or through modulation of the enzymatic pathways involved in their synthesis. nih.govnih.gov Further investigation is needed to clarify the precise interplay between 8(S),15(S)-DiHETE and the 5-lipoxygenase pathway.

Mechanisms of Substrate Utilization Switching in Lipoxygenase Pathways

The biosynthesis of 8(S),15(S)-DiHETE is a fascinating example of substrate utilization switching within the lipoxygenase (LOX) pathways. This specific stereoisomer is formed through the sequential oxygenation of arachidonic acid, first by a 15-lipoxygenase (15-LOX) to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Subsequently, the same or a different lipoxygenase enzyme utilizes 15(S)-HETE as a substrate, introducing a second hydroxyl group at the C-8 position to yield 8(S),15(S)-DiHETE. caymanchem.com

The crucial question lies in understanding how the lipoxygenase enzyme, having produced 15(S)-HETE, switches its substrate preference to act upon this newly formed mono-HETE. A key mechanism governing this switch is believed to be allosteric regulation . nih.gov In this model, the binding of a product molecule, such as a HETE isomer, to a site on the enzyme distinct from the active site—the allosteric site—can induce a conformational change in the enzyme. This change can, in turn, alter the enzyme's substrate specificity and catalytic activity.

Research on human 15-lipoxygenases has revealed the existence of an allosteric site that, when occupied, can modify the enzyme's preference for different fatty acid substrates. nih.gov While direct evidence detailing the specific allosteric regulation of 15-LOX by 15(S)-HETE to promote the formation of 8(S),15(S)-DiHETE is still an active area of investigation, the principle of product-mediated feedback provides a compelling framework. It is plausible that the initial product, 15(S)-HETE, binds to an allosteric site on the 15-LOX enzyme, thereby modulating its structure to favor the subsequent oxygenation of another 15(S)-HETE molecule at the C-8 position. This intricate feedback loop would allow for the controlled and specific generation of 8(S),15(S)-DiHETE in response to specific cellular signals and substrate availability. Molecular dynamics simulations of mammalian 15S-lipoxygenase have provided insights into the enzyme's structural flexibility, which is a prerequisite for such allosteric regulation. nih.gov

Stereospecificity of Biological Effects of 8(S),15(S)-DiHETE (Z, E, Z, E)

The biological functions of DiHETEs are exquisitely dependent on their stereochemistry. The precise three-dimensional arrangement of the hydroxyl groups and the geometry of the double bonds dictate the molecule's ability to interact with cellular receptors and elicit downstream responses. The case of 8(S),15(S)-DiHETE provides a striking example of this stereospecificity.

Comparative Analysis of Biological Activities with Other DiHETE Isomers

The distinct biological activities of 8(S),15(S)-DiHETE become evident when compared with its other stereoisomers. One of the most well-documented effects of 8(S),15(S)-DiHETE is its role as a chemoattractant for eosinophils, a type of white blood cell involved in allergic reactions and parasitic infections. caymanchem.com In contrast, it is not chemotactic for neutrophils. caymanchem.com

A particularly noteworthy comparison is with its diastereomer, 8(R),15(S)-DiHETE. While both are products of the 15-lipoxygenase pathway, their biological effects are diametrically opposed in the context of pain perception. 8(R),15(S)-DiHETE has been shown to induce hyperalgesia, an increased sensitivity to pain. nih.gov Conversely, 8(S),15(S)-DiHETE not only lacks this hyperalgesic activity but actively antagonizes the pain-inducing effects of its 8(R) counterpart. nih.gov This suggests a competitive interaction at a common receptor or signaling pathway.

The following interactive data table summarizes some of the known biological activities of 8(S),15(S)-DiHETE in comparison to other relevant isomers.

| Compound | Biological Activity | Target Cell/System | Effect | ED₅₀/IC₅₀ |

| 8(S),15(S)-DiHETE | Eosinophil Chemotaxis | Eosinophils | Chemoattractant | 1.5 µM caymanchem.com |

| 8(S),15(S)-DiHETE | Hyperalgesia | Rat Hind Paw | Antagonist of 8(R),15(S)-DiHETE-induced hyperalgesia | - |

| 8(R),15(S)-DiHETE | Hyperalgesia | Rat Hind Paw | Agonist (induces hyperalgesia) | - |

| 5(S),15(S)-DiHETE | Eosinophil Chemotaxis | Eosinophils | Chemoattractant | - |

| Leukotriene B₄ (LTB₄) | Hyperalgesia | Rat Hind Paw | Agonist (induces hyperalgesia) | - |

Implications of Stereochemistry for Receptor Binding and Downstream Cellular Responses

The profound differences in the biological activities of DiHETE isomers strongly imply the existence of specific receptors that can distinguish between these subtle structural variations. The stereospecific antagonism of 8(R),15(S)-DiHETE-induced hyperalgesia by 8(S),15(S)-DiHETE is a classic hallmark of a receptor-mediated phenomenon. nih.gov It suggests that both isomers may compete for binding to the same receptor, with the 8(R) isomer acting as an agonist and the 8(S) isomer as a competitive antagonist.

While a specific high-affinity receptor for 8(S),15(S)-DiHETE has yet to be definitively identified, the biological effects observed point towards the involvement of G-protein coupled receptors (GPCRs). These receptors are a large family of transmembrane proteins that, upon binding a ligand, activate intracellular signaling cascades. The activation of such a receptor by 8(S),15(S)-DiHETE in eosinophils would initiate a signaling cascade leading to cytoskeletal rearrangements and directed cell migration.

The downstream cellular responses to 8(S),15(S)-DiHETE are likely to be highly cell-type specific. In eosinophils, the signaling cascade initiated by receptor binding would culminate in chemotaxis. In sensory neurons, the antagonistic effect of 8(S),15(S)-DiHETE on hyperalgesia suggests that it may block the signaling pathway activated by its 8(R) isomer, which would otherwise lead to neuronal sensitization and pain. This could involve the modulation of ion channel activity or the inhibition of pro-inflammatory mediator release.

In contrast, the lack of chemotactic activity for neutrophils suggests that these cells either lack the specific receptor for 8(S),15(S)-DiHETE or that its binding does not trigger the necessary downstream signaling for migration. This differential effect on leukocyte subsets underscores the precise regulatory role that stereoisomers of DiHETEs play in orchestrating the inflammatory response.

Advanced Analytical Methodologies for 8 S ,15 S Dihete Z, E, Z, E Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating 8(S),15(S)-DiHETE from complex biological matrices and separating it from its stereoisomers. metwarebio.comnih.gov High-performance liquid chromatography (HPLC) is the cornerstone technique, offering the high resolution needed for this challenging separation. metwarebio.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

HPLC is a fundamental tool for the analysis of eicosanoids, providing both high sensitivity and specificity for their separation and measurement. metwarebio.com For 8(S),15(S)-DiHETE, HPLC is used as a primary purification step following sample extraction and is often coupled directly with mass spectrometry for definitive quantification. researchgate.netnih.gov The technique separates compounds based on their chemical properties, such as polarity and molecular weight, which is critical for distinguishing between different DiHETE isomers. metwarebio.comnih.gov The detection limits for eicosanoids using HPLC-based methods can be in the low picogram range. researchgate.net

Reversed-Phase HPLC (RP-HPLC) Applications

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of 8(S),15(S)-DiHETE and other lipoxygenase metabolites. nih.govnih.gov In RP-HPLC, a non-polar stationary phase, typically a silica-based particle bonded with C18 alkyl chains, is used with a polar mobile phase. thermofisher.comthermofisher.com This setup separates molecules based on their hydrophobicity.

Research has demonstrated that specific RP-HPLC conditions can successfully separate DiHETE diastereomers. For instance, in the analysis of arachidonate (B1239269) analogues, the 8R,15S-diHETE isomer characteristically elutes from the RP-HPLC column earlier than the 8S,15S-diHETE isomer. nih.gov A common mobile phase for separating lipoxygenase products consists of a mixture of methanol, water, and acetic acid, which provides the necessary resolution to distinguish between closely related compounds. nih.gov

Table 1: Typical RP-HPLC Parameters for DiHETE Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Column | Stationary Phase | Techsphere 5-C18, Waters Symmetry C18 | nih.govnih.gov |

| Mobile Phase | Eluting Solvents | Methanol:Water:Acetic Acid (e.g., 65:35:0.06 v/v) | nih.gov |

| Acetonitrile/Water/Acetic Acid (e.g., 45/55/0.01) | nih.gov | ||

| pH | Mobile Phase pH | ~5.3 | nih.gov |

| Detection | Method | UV Absorbance | nih.govnih.gov |

| UV Wavelength | Monitoring Wavelength | 270 nm (for conjugated trienes) | nih.gov |

| Flow Rate | Elution Speed | 1.0 mL/min | nih.gov |

Spectrometric Characterization Methods

Following chromatographic separation, spectrometric methods provide the detailed structural information necessary for unambiguous identification and confirmation of 8(S),15(S)-DiHETE.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Confirmation and Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the standard and most powerful technique for the quantitative analysis of eicosanoids, including 8(S),15(S)-DiHETE, in biological samples. nih.govresearchgate.net This method offers exceptional sensitivity and selectivity, allowing for the direct analysis of these lipids with minimal sample preparation. researchgate.net Using electrospray ionization (ESI) in negative mode, the [M-H]⁻ precursor ion for DiHETE is observed at a mass-to-charge ratio (m/z) of 335.2. sciex.comnih.gov Subsequent fragmentation (MS/MS) produces characteristic product ions that are used for definitive identification and quantification via methods like multiple reaction monitoring (MRM). researchgate.netsciex.com

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for eicosanoid analysis. metwarebio.comresearchgate.net However, because eicosanoids are not inherently volatile, they require chemical derivatization to convert their polar carboxyl and hydroxyl groups into more volatile and thermally stable forms, such as methyl esters and trimethylsilyl (B98337) ethers, prior to analysis. researchgate.netnih.gov GC-MS provides excellent separation of isomers and detailed mass spectra for structural confirmation. nih.govebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of complex molecules like 8(S),15(S)-DiHETE. nih.gov While MS can confirm the molecular weight and fragmentation pattern, NMR is required to definitively determine the three-dimensional arrangement of atoms, including the absolute configuration of chiral centers and the geometry of double bonds. wordpress.com

Techniques such as Proton NMR (¹H NMR) and two-dimensional Correlation Spectroscopy (COSY) are used to establish the connectivity of protons and the coupling constants between them. nih.gov This information is critical for confirming the Z (cis) and E (trans) geometry of the four double bonds in the molecule's backbone. nih.govoup.com Furthermore, advanced NMR experiments like the Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, providing crucial data to assign the S-configuration at the C8 and C15 chiral centers. wordpress.com The combination of these NMR techniques allows for the unambiguous assignment of the 8(S),15(S)-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid structure. nih.gov

Ultraviolet (UV) Absorbance Detection for Conjugated Diene and Triene Systems

Ultraviolet (UV) absorbance detection is a key analytical technique used in conjunction with HPLC for the analysis of 8(S),15(S)-DiHETE. researchgate.net The structure of this compound contains a conjugated triene system (three consecutive double bonds), which imparts a characteristic UV absorption profile. nih.gov This chromophore strongly absorbs UV light, typically with a maximum absorbance (λmax) at approximately 268-270 nm. nih.govresearchgate.netcaymanchem.com

This distinct UV spectrum is highly diagnostic for the conjugated triene moiety and is a fundamental feature used for the initial identification and quantification of DiHETEs during HPLC separation. nih.gov The presence of this specific UV absorbance profile helps to distinguish DiHETEs from other lipid classes that may co-elute but lack this structural feature. nih.gov

Table 2: Spectroscopic Properties for 8(S),15(S)-DiHETE Identification This table is interactive. You can sort and filter the data.

| Spectroscopic Method | Property | Characteristic Value/Feature | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Precursor Ion [M-H]⁻ | m/z 335.223 | sciex.comnih.gov |

| Product Ion (MS/MS) | m/z 235.134 | sciex.com | |

| Product Ion (MS/MS) | m/z 163.120 | nih.gov | |

| UV Spectroscopy | Maximum Absorbance (λmax) | 268 nm | caymanchem.com |

| Chromophore | Conjugated Triene | nih.gov | |

| NMR Spectroscopy | Key Techniques | ¹H NMR, COSY, NOESY | nih.govwordpress.com |

| Purpose | Stereochemistry (8S, 15S) and double bond geometry (5Z, 9E, 11Z, 13E) confirmation | nih.govwordpress.com |

Research Models and Experimental Systems for 8 S ,15 S Dihete Z, E, Z, E Studies

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models are fundamental for dissecting the molecular mechanisms of 8(S),15(S)-DiHETE action at the cellular level. These models allow for precise manipulation of experimental conditions and detailed analysis of cellular responses.

Cultured Human Endothelial Cells

Cultured human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), serve as a valuable model for studying the vascular effects of 8(S),15(S)-DiHETE. Research has shown that endothelial cells can synthesize 8,15-diHETE isomers, suggesting the presence of the necessary enzymatic machinery. ahajournals.org Incubation of HUVECs with arachidonic acid or its precursor 15-hydroperoxyeicosatetraenoic acid (15-HPETE) leads to the formation of various dihydroxyeicosatetraenoic acids, including isomers of 8,15-DiHETE. ahajournals.org This indicates that endothelial cells possess a 15-lipoxygenase (15-LOX) and potentially other enzymes capable of producing these compounds. ahajournals.org Furthermore, studies have demonstrated that interleukin-4 can induce the expression of 15-LOX-1 in human endothelial cells, which could in turn influence the production of 8(S),15(S)-DiHETE and other 15-LOX metabolites. nih.gov

Isolated Human Eosinophil and Neutrophil Preparations

Isolated preparations of human eosinophils and neutrophils are critical for understanding the role of 8(S),15(S)-DiHETE in inflammatory responses. Eosinophils, in particular, are a primary source and target of this lipid mediator. Studies have demonstrated that human eosinophils produce 8(S),15(S)-DiHETE, and this compound is a potent chemoattractant for eosinophils, with an ED50 value of 1.5 µM. caymanchem.com In contrast, it is not chemotactic for neutrophils. caymanchem.com This differential effect highlights its specific role in eosinophil-driven inflammation.

| Cell Type | Response to 8(S),15(S)-DiHETE | Reference |

| Human Eosinophils | Chemotaxis (ED50 = 1.5 µM) | caymanchem.com |

| Human Neutrophils | No chemotactic response | caymanchem.com |

Polymorphonuclear Leukocyte (PMN) and Granulocyte Systems

Polymorphonuclear leukocytes (PMNs), which include neutrophils and eosinophils, are extensively used to study the biosynthesis and function of 8(S),15(S)-DiHETE. Research has shown that human PMNs can produce 5(S),15(S)-diHETE, a related isomer, particularly in cells from asthmatic individuals. researchgate.net While direct synthesis of 8(S),15(S)-DiHETE by mixed PMN populations is also studied, the focus often lies on the interplay between different leukocyte types in its production. For instance, the transcellular biosynthesis of lipoxins, which can involve 15-LOX pathways, is a key area of investigation in PMN systems. researchgate.net

Mast Cell and Airway Epithelial Cell Cultures

Mast cells and airway epithelial cells are crucial in the context of allergic inflammation and respiratory diseases, where 8(S),15(S)-DiHETE is implicated. Human mast cells have been shown to produce 8(S),15(S)-DiHETE via the 15-lipoxygenase-1 pathway. Similarly, human airway epithelial cells can generate 15-HETE, a precursor to 8(S),15(S)-DiHETE, and the expression of 15-LOX-1 in these cells is linked to airway inflammation. The ectopic expression of ALOX15 (the gene for 15-LOX-1) in airway epithelial cells leads to the production of 8S,15S-diHETE and promotes the migration of inflammatory cells. This suggests that these cell types are important sources of 8(S),15(S)-DiHETE in the airways.

Recombinant Enzyme Systems (e.g., 8-Lipoxygenase, 15-Lipoxygenase)

Recombinant enzyme systems are invaluable for studying the precise biochemical pathways of 8(S),15(S)-DiHETE synthesis. These systems allow researchers to investigate the activity of specific lipoxygenases in a controlled, cell-free environment. It has been established that 8(S),15(S)-DiHETE is formed through the further oxidation of 15(S)-HETE by 15-lipoxygenase (15-LOX). caymanchem.com Studies using recombinant human 15-LOX-1 have confirmed its role in this conversion. While the direct involvement of a specific 8-lipoxygenase in the formation of the 8(S)-hydroxyl group from a 15-hydroperoxy precursor is a key area of investigation, the sequential action of lipoxygenases is the accepted mechanism. Research using recombinant enzymes helps to elucidate the stereospecificity and kinetics of these reactions. escholarship.org

Ex Vivo Tissue Preparations

Ex vivo tissue preparations bridge the gap between in vitro cellular models and in vivo studies by maintaining the tissue architecture and cellular interactions. While direct studies specifically investigating 8(S),15(S)-DiHETE in ex vivo tissues are not extensively documented, models such as precision-cut lung slices (PCLS) and skin explants are highly relevant for studying inflammatory processes where this lipid mediator is involved. For example, PCLS can be used to study the production of lipid mediators, including lipoxygenase products, in a complex lung environment. researchgate.net Similarly, ex vivo skin models are used to investigate inflammatory responses and the role of various mediators in skin nociception, where 8(S),15(S)-DiHETE has been shown to antagonize the hyperalgesic effects of its isomer, 8(R),15(S)-diHETE. nih.gov These models offer a platform to study the integrated physiological or pathological responses to 8(S),15(S)-DiHETE in a more complex biological context than single-cell cultures.

| Model | Application in Lipid Mediator Research | Potential for 8(S),15(S)-DiHETE Studies | Reference |

| Precision-Cut Lung Slices (PCLS) | Studying lung biology and disease, including inflammation and lipid mediator production. | Investigating the synthesis and effects of 8(S),15(S)-DiHETE in the context of lung inflammation. | researchgate.net |

| Ex Vivo Skin Explants | Investigating skin inflammation, nociception, and the role of inflammatory mediators. | Studying the role of 8(S),15(S)-DiHETE in modulating pain and inflammation in a skin tissue environment. | nih.gov |

| Ex Vivo Connective Tissue | Examining inflammation resolution and the effects of mechanical stimuli on mediator production. | Exploring the influence of physical forces on 8(S),15(S)-DiHETE production and its role in tissue inflammation. | nih.gov |

Studies Utilizing Guinea Pig Lung Fragments and Human Tissue Homogenates

Research into the biological activity of various eicosanoids has utilized ex vivo models such as guinea pig lung fragments to characterize their effects on respiratory tissues. In comparative studies, 8(S),15(S)-DiHETE was evaluated alongside other dihydroxy derivatives of arachidonic acid for its myotropic effects and its ability to stimulate cyclooxygenase activity in guinea pig lungs.

In experiments using guinea pig lung parenchymal strips, 8(S),15(S)-DiHETE was found to be either very weakly active or inactive in inducing muscle contractions. nih.gov Similarly, when perfused through guinea pig lungs, it did not significantly stimulate the release of prostaglandins (B1171923) and thromboxanes, indicating a lack of significant cyclooxygenase pathway activation in this model. nih.gov This is in contrast to other dihydroxy-eicosatetraenoic acids, such as 5,6-DiHETEs, which demonstrated notable activity in the same system. nih.gov

While studies on human tissue homogenates are specific, research on isolated human cells provides insight. In human eosinophils treated with arachidonic acid, 8(S),15(S)-DiHETE has been identified as a product of the 15-lipoxygenase (15-LO) pathway, formed through the further oxidation of 15(S)-HETE. caymanchem.com This compound has been shown to be a potent chemotactic agent for human eosinophils, with an ED₅₀ value of 1.5 µM, though it is not chemotactic for neutrophils. caymanchem.comthomassci.comglpbio.com

| Experimental System | Compound | Observed Effect | Reference |

|---|---|---|---|

| Guinea Pig Lung Parenchymal Strip | 8(S),15(S)-DiHETE | Very weak or inactive in inducing myotropic (contractile) response. | nih.gov |

| Perfused Guinea Pig Lungs | 8(S),15(S)-DiHETE | Very weak or inactive in stimulating prostaglandin (B15479496) and thromboxane (B8750289) release. | nih.gov |

| Human Eosinophils | 8(S),15(S)-DiHETE | Acts as a chemotactic factor (ED₅₀ = 1.5 µM). | caymanchem.comthomassci.comglpbio.com |

| Human Neutrophils | 8(S),15(S)-DiHETE | Not chemotactic. | caymanchem.comthomassci.comglpbio.com |

Mechanistic Animal Models

Rodent Hind Paw Pain Models for Nociceptive Pathway Research

Rodent hind paw pain models are standard preclinical tools for investigating the mechanisms of pain (nociception) and evaluating the effects of various compounds on pain pathways. nih.govfrontiersin.org These models typically involve inducing a state of heightened pain sensitivity (hyperalgesia) and then measuring changes in the animal's withdrawal threshold to a mechanical or thermal stimulus. nih.gov

The compound 8(S),15(S)-DiHETE has been specifically studied in the rat hind paw pain model for its role in modulating nociceptive pathways, often in direct comparison to its stereoisomer, 8(R),15(S)-DiHETE. Research has demonstrated that while 8(R),15(S)-DiHETE induces hyperalgesia, 8(S),15(S)-DiHETE acts as a stereospecific antagonist. caymanchem.comnih.gov

In studies involving the saphenous nerve cutaneous C-fiber nociceptors that innervate the rat hind paw, 8(R),15(S)-DiHETE was shown to sensitize these nerve fibers, significantly decreasing their mechanical threshold for activation. nih.gov However, when 8(S),15(S)-DiHETE was co-administered with 8(R),15(S)-DiHETE, it completely antagonized this sensitizing effect. nih.gov This antagonistic action is specific, as 8(S),15(S)-DiHETE did not block the hyperalgesic effects of Prostaglandin E₂ (PGE₂), another inflammatory mediator. nih.gov

Furthermore, 8(S),15(S)-DiHETE has been shown to antagonize the hyperalgesic activity of Leukotriene B₄ (LTB₄) in the rat hind paw model. caymanchem.comglpbio.com Some research also indicates that 8(S),15(S)-DiHETE on its own can produce a dose-dependent hypoalgesic effect, which is an increase in the pain threshold. ebi.ac.uk This suggests that it may not only block pro-nociceptive signals but also actively contribute to reducing pain sensitivity, possibly by acting as a receptor-directed antagonist. ebi.ac.uk

| Model System | Compound(s) Studied | Key Finding | Reference |

|---|---|---|---|

| Rat Hind Paw (C-fiber nociceptors) | 8(S),15(S)-DiHETE and 8(R),15(S)-DiHETE | 8(S),15(S)-DiHETE stereospecifically antagonized the mechanical sensitization induced by 8(R),15(S)-DiHETE. | nih.gov |

| Rat Hind Paw | 8(S),15(S)-DiHETE and Leukotriene B₄ (LTB₄) | Antagonizes the hyperalgesic activity of LTB₄. | caymanchem.comglpbio.com |

| Rat Hind Paw | 8(S),15(S)-DiHETE and Prostaglandin E₂ (PGE₂) | Did not antagonize the sensitizing effect of PGE₂. | nih.gov |

| Rat Hind Paw | 8(S),15(S)-DiHETE | Produced a dose-dependent hypoalgesia (increase in nociceptive threshold). | ebi.ac.uk |

Q & A

Basic Research Questions

Q. How is 8(S),15(S)-DiHETE biosynthesized in human cells, and what experimental methods confirm its formation?

- Methodological Answer : 8(S),15(S)-DiHETE is generated via sequential oxidation of arachidonic acid by 15-lipoxygenase-1 (15-LO-1). Incubation of eosinophils or airway epithelial cells with arachidonic acid produces 15(S)-HETE, which undergoes further oxygenation to form 8(S),15(S)-DiHETE. Reverse-phase HPLC with acetonitrile-based mobile phases and UV spectroscopy (λmax ~272 nm) are critical for separating and identifying its conjugated triene structure. LC/MS/MS and comparison to synthetic standards validate its stereochemistry and regioselectivity .

Q. What are the primary biological roles of 8(S),15(S)-DiHETE in inflammatory models?

- Methodological Answer : 8(S),15(S)-DiHETE acts as a chemoattractant for eosinophils (ED50 = 1.5 µM) but not neutrophils. It antagonizes hyperalgesia induced by 8(R),15(S)-DiHETE and LTB4 in rodent pain models. Researchers should use in vitro chemotaxis assays (e.g., Boyden chamber) and in vivo hyperalgesia models (e.g., rat paw pressure thresholds) to study these effects. Note that corticosteroids inhibit its hypoalgesic activity, while cyclooxygenase inhibitors do not, suggesting distinct signaling pathways .

Q. How can researchers structurally distinguish 8(S),15(S)-DiHETE from its stereoisomers?

- Methodological Answer : Stereochemical differentiation requires chiral chromatography (e.g., Chiralpak® columns) and NMR analysis. Key NMR signals include proton resonances from conjugated trienes (δ 5.3–6.5 ppm) and hydroxyl groups (δ 2.7–4.0 ppm). 2D-COSY and NOESY spectra resolve double-bond geometries (e.g., 5Z,9E,11Z,13E vs. 5Z,9E,11E,13E). MS/MS fragmentation patterns (e.g., m/z 319 → 261) further confirm structural identity .

Advanced Research Questions

Q. What experimental strategies address the low cross-reactivity of 8(S),15(S)-DiHETE in immunoassays?

- Methodological Answer : Commercial ELISAs for 15(S)-HETE show <1% cross-reactivity with 8(S),15(S)-DiHETE. To overcome this, researchers should employ tandem SPE-HPLC purification followed by quantitative LC/MS/MS. Stable isotope-labeled internal standards (e.g., d4-8(S),15(S)-DiHETE) improve accuracy in complex biological matrices (e.g., plasma, tissue homogenates). Validate methods using spiked recovery experiments and matrix-matched calibration curves .

Q. How do conflicting reports on 8(S),15(S)-DiHETE’s inflammatory roles inform experimental design?

- Methodological Answer : While 8(S),15(S)-DiHETE is proinflammatory in eosinophils, it exhibits anti-inflammatory hypoalgesia in neural models. To reconcile this, researchers must:

- Control for cell type-specific metabolism : Eosinophils vs. macrophages may produce different downstream mediators.

- Assess stereochemical purity : Contamination with 8(R),15(S)-DiHETE (hyperalgesic) skews results.

- Use genetic models : Knockout mice for 15-LO-1 or GPX1 (reduces diHETE formation) clarify its endogenous role .

Q. What advanced techniques resolve the catabolic fate of 8(S),15(S)-DiHETE in vivo?

- Methodological Answer : β-oxidation and ω-1 hydroxylation are major catabolic pathways. Use isotopically labeled 8(S),15(S)-DiHETE (e.g., ³H or ¹⁴C) in tracer studies with macrophages or liver microsomes. RP-HPLC coupled with radiometric detection identifies metabolites like 8-HHDD (hexadecatrienoic acid derivative). CRISPR-Cas9 silencing of CYP450 isoforms (e.g., CYP4F3) confirms enzymatic specificity .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in 8(S),15(S)-DiHETE’s bioactivity across studies?

- Critical Analysis : Variations in stereoisomer ratios (e.g., 8S,15S vs. 8R,15S) and cell-specific metabolism (e.g., eosinophils vs. epithelial cells) explain conflicting results. Mitigate this by:

- Stereochemical validation : NMR or chiral HPLC for isomer purity.

- Dose-response profiling : Test 10⁻⁹–10⁻⁵ M ranges to identify biphasic effects.

- Pathway inhibition : Use 15-LO-1 inhibitors (e.g., PD146176) to confirm endogenous signaling .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.